molecular formula C13H10O5 B2542520 Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate CAS No. 889996-53-6

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate

Cat. No.: B2542520
CAS No.: 889996-53-6
M. Wt: 246.218
InChI Key: VNUSTDVJOALGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate (CAS 889996-53-6) is a high-purity β-diketone analogue and versatile chemical building block extensively used in organic synthesis and medicinal chemistry research. This compound serves as a crucial precursor for the synthesis of various biologically active heterocyclic systems, most notably as a key intermediate in the preparation of pyrazole-3-carboxylate derivatives . Its molecular structure, featuring reactive 1,3-dicarbonyl functionality, allows for efficient cyclization reactions. The compound has a molecular weight of 246.22 g/mol and the molecular formula is C13H10O5 . Researchers utilize this compound primarily as a synthon for constructing complex molecular architectures, leveraging its benzofuran moiety which contributes to potential pharmacophore development. Spectral characterization confirms its structure, with 1H NMR displaying distinctive signals including a singlet at δ 3.95 ppm (OCH3), a singlet at δ 7.10 ppm (vinylic =CH), multiplet at δ 7.27-7.72 ppm (aromatic protons), and a singlet at δ 14.24 ppm (enolic -OH) . IR spectroscopy shows characteristic carbonyl stretches at 1759 cm⁻¹ (ester C=O) and 1805 cm⁻¹ (ketone C=O) . The mass spectrum reveals a molecular ion peak at m/z 247 [M+H]+ . For research applications, this compound typically requires storage sealed in dry conditions at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-17-13(16)10(15)7-9(14)12-6-8-4-2-3-5-11(8)18-12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUSTDVJOALGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate benzofuran derivative. This intermediate is then subjected to further reactions to introduce the ester and dioxobutanoate functionalities . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Formation of Pyrazole-3-Carboxylates

Reaction with phenylhydrazine yields substituted pyrazoles:

  • Reagents : Phenylhydrazine (1.5 eq), acetic acid.

  • Conditions : Reflux for 4 hours .

  • Product : Methyl 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate.

    • Yield : 85% .

    • ¹H NMR (CDCl₃) : δ 3.97 (s, 3H, –COOCH₃), 6.22 (s, 1H, pyrazole CH), 7.17–7.54 (m, aromatic H) .

    • IR : 1734 cm⁻¹ (ester C=O), 1618 cm⁻¹ (C=N) .

Semicarbazide Condensation

Reaction with semicarbazide hydrochloride forms carbamoyl-pyrazole derivatives:

  • Reagents : Semicarbazide HCl (2 eq), sodium acetate (2 eq) in ethanol.

  • Conditions : Reflux for 4 hours .

  • Product : Methyl 5-(7-bromo-5-chloro-3-methylbenzofuran-2-yl)-1-carbamoyl-1H-pyrazole-3-carboxylate.

    • Yield : 66% .

    • IR : 3321 cm⁻¹ (–NHNH₂), 1710 cm⁻¹ (C=O) .

Formation of Isoxazole-3-Carboxylates

Reaction with hydroxylamine hydrochloride followed by cyclization yields isoxazoles:

  • Step 1 : Reaction with NH₂OH·HCl/NaOAc in ethanol forms methyl 4-(benzofuran-2-yl)-2-(hydroxyimino)-4-oxobutanoate .

    • ¹H NMR : δ 12.39 (s, 1H, –OH) .

  • Step 2 : Cyclization in HCl/ethanol (2 hours) produces methyl 5-(benzofuran-2-yl)-isoxazole-3-carboxylate .

    • Yield : 88% .

    • IR : 1720 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N) .

Comparative Reaction Yields and Conditions

Reaction TypeReagents/ConditionsProductYieldReference
Pyrazole synthesisPhenylhydrazine, CH₃COOH, Δ1-Phenylpyrazole-3-carboxylate85%
Isoxazole synthesisNH₂OH·HCl, HCl/ethanol, ΔIsoxazole-3-carboxylate88%
Semicarbazide condensationSemicarbazide HCl, NaOAc, Δ1-Carbamoylpyrazole-3-carboxylate66%

Mechanistic Insights

  • Pyrazole Formation : The dioxobutanoate reacts with hydrazines via enolate intermediate formation, followed by cyclization and dehydration .

  • Isoxazole Formation : Hydroxylamine attacks the β-keto ester, forming an oxime that undergoes acid-catalyzed cyclodehydration .

Spectral Confirmation of Products

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 247 [M+H]⁺ for the parent compound) confirm molecular formulas .

  • ¹³C NMR : Downfield shifts at δ 180–190 ppm confirm keto-enol tautomerism in intermediates .

Scientific Research Applications

Synthesis of Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate

The synthesis of this compound typically involves the reaction of benzofuran derivatives with diketones. A common method includes the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate under basic conditions to yield the desired product with high purity and yield.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in medicinal research:

1. Antimicrobial Properties
Research indicates that derivatives of this compound show significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in Table 1.

CompoundTarget BacteriaMIC (µg/mL)
1aStaphylococcus aureus3.12
1bEscherichia coli6.25
1cPseudomonas aeruginosa12.5
1dBacillus subtilis3.12

These results suggest that the presence of the benzofuran moiety enhances the antimicrobial properties of the compound .

2. Anticancer Activity
The compound has been evaluated for its anticancer properties, showing potential in inhibiting tumor growth through various mechanisms. Benzofuran derivatives are known to interact with multiple biological targets, which may contribute to their anticancer efficacy.

3. Antioxidative Effects
Benzofuran derivatives, including this compound, have demonstrated antioxidative properties, which can protect cells from oxidative stress and damage .

Medicinal Applications

Due to its diverse biological activities, this compound is being studied for potential therapeutic applications:

  • Drug Development : The compound's anti-tumor and antibacterial properties make it a candidate for developing new drugs targeting cancer and bacterial infections.
  • Material Science : Its unique chemical properties allow for applications in developing new materials and chemical processes .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Evaluation
A study synthesized various pyrazole derivatives from this compound and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated promising activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzofuran structure could enhance efficacy .

Case Study 2: Anticancer Research
Another investigation focused on the anticancer potential of benzofuran derivatives derived from this compound. The study reported significant inhibition of cell proliferation in various cancer cell lines, indicating the compound's potential as a lead structure for anticancer drug development .

Mechanism of Action

The mechanism of action of Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in tumor growth, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and biological activity of β-diketo esters are highly dependent on the substituents on the aromatic ring and the ester group. Below is a comparative analysis of key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications References
Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate C₁₃H₁₀O₅ 262.22 Benzofuran-2-yl Antimicrobial precursor; mp 131–133°C
Methyl 4-(2-furyl)-2,4-dioxobutanoate C₉H₈O₅ 196.16 Furyl-2-yl Intermediate for heterocycles; purity ≥95%
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate C₁₃H₁₄O₅ 262.25 4-Methoxyphenyl Lab reagent; no reported bioactivity
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate C₁₁H₈Cl₂O₄ 275.09 2,4-Dichlorophenyl High purity (97%); synthetic intermediate
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate C₁₂H₁₀Cl₂O₄ 289.11 2,4-Dichlorophenyl + ethyl ester Lab-scale use; safety hazards noted (GHS)

Key Differences and Trends

Substituent Electronic Effects :

  • Benzofuran vs. Furyl : The benzofuran moiety enhances aromaticity and electron-withdrawing effects compared to furan, increasing electrophilicity at the β-diketo site. This improves reactivity in cyclocondensation reactions (e.g., pyrazole synthesis) .
  • Chlorinated Derivatives : Electron-withdrawing groups (e.g., -Cl) stabilize the diketo structure but reduce solubility, limiting biological applications .

Ester Group Influence :

  • Methyl esters (e.g., target compound) generally exhibit higher volatility and lower hydrophobicity than ethyl esters, affecting purification and pharmacokinetics .

Biological Activity :

  • Antimicrobial Activity : The benzofuran-derived compound shows broader-spectrum activity compared to its furyl analogue, likely due to enhanced lipophilicity and membrane penetration .

Biological Activity

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of benzofuran derivatives with diketones. The compound is characterized by the presence of a benzofuran moiety, which is known for its biological significance. The synthetic route often yields high purity and good yields, allowing for further biological testing.

Biological Activity Overview

The biological activities of this compound have been assessed through various in vitro studies focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example:

  • Gram-positive bacteria : Compounds showed moderate to good activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa with varying degrees of efficacy.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives:

CompoundTarget BacteriaMIC (µg/mL)
1aS. aureus3.12
1bE. coli6.25
1cP. aeruginosa12.5
1dB. subtilis3.12

These results suggest that the presence of the benzofuran moiety enhances the antimicrobial properties of the compound .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, particularly against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer).

Table 2 presents the IC50 values obtained from MTT assays:

Cell LineIC50 (µM)
A54914 ± 0.5
HeLa10 ± 0.3
MDA-MB-23112 ± 0.7
HT-2915 ± 0.6

These findings indicate that this compound exhibits potent antiproliferative effects across multiple cancer types .

The mechanism underlying the biological activity of this compound appears to involve several pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : It may interfere with bacterial cell wall synthesis or function as a DNA intercalator, disrupting essential cellular processes.
  • Molecular Interactions : Studies utilizing molecular docking suggest that the compound interacts with key proteins involved in cancer cell signaling pathways, such as extracellular signal-regulated kinases (ERK) and fibroblast growth factor receptors (FGFR).

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that a derivative showed significant inhibition against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Cancer Treatment Trials : In preclinical trials, the compound exhibited a significant reduction in tumor size in xenograft models when administered alongside standard chemotherapeutics .

Q & A

Q. What are the established synthetic routes for Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate?

The compound is synthesized via Claisen condensation between 2-acetylbenzofuran derivatives and diethyl oxalate under reflux conditions. This reaction forms the 1,3-diketoester backbone, which is critical for further derivatization. Reaction parameters such as solvent choice (e.g., ethanol or THF), temperature control, and catalyst optimization (e.g., sodium acetate) are essential for achieving high yields .

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on:

  • ¹H/¹³C NMR : To confirm the benzofuran moiety (δ ~6.8–7.8 ppm for aromatic protons) and the dioxobutanoate ester (δ ~3.8 ppm for methyl ester protons).
  • IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl groups (keto and ester functionalities).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 273 for C₁₂H₁₀O₅) validate the molecular formula.
    Elemental analysis (C, H, N) ensures purity .

Q. What are the primary applications of this compound in heterocyclic chemistry?

It serves as a precursor for synthesizing trisubstituted pyrazoles via cyclization with hydrazines. For example, reaction with phenylhydrazine forms methyl 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate, a scaffold with demonstrated antimicrobial activity .

Advanced Research Questions

Q. How do substituents on the benzofuran ring influence biological activity in derived pyrazoles?

Substituents (e.g., halogens, methoxy groups) modulate electronic and steric effects, altering binding to microbial targets. For instance:

  • Electron-withdrawing groups (e.g., -Cl) enhance antifungal activity by increasing electrophilicity.
  • Bulky substituents may reduce activity due to steric hindrance.
    Structure-activity relationship (SAR) studies require systematic variation of substituents followed by minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Q. What mechanistic insights explain the cyclization of this compound into pyrazole derivatives?

Cyclization proceeds via nucleophilic attack by hydrazine on the β-ketoester group, forming a hydrazone intermediate. Subsequent intramolecular cyclization eliminates water, forming the pyrazole ring. Density Functional Theory (DFT) calculations can map transition states, while kinetic studies (e.g., variable-temperature NMR) reveal rate dependencies on solvent polarity .

Q. Are there enzymatic pathways that interact with structurally related dioxobutanoates?

Yes, aminotransferases (e.g., EC 2.6.1.63) catalyze the conversion of analogous compounds like 4-(2-aminophenyl)-2,4-dioxobutanoate into kynurenate. This suggests potential metabolic pathways for the target compound, warranting enzymatic assays (e.g., LC-MS monitoring of reaction products) to identify biotransformation products .

Q. How can computational methods optimize derivative synthesis for drug discovery?

  • Molecular docking : Predict binding affinity to targets like bacterial dihydrofolate reductase.
  • ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., Lipinski’s Rule of Five) and toxicity.
  • QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.